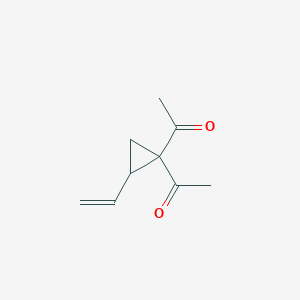
1,1'-(2-Ethenylcyclopropane-1,1-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diacetyl-2-vinylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with two acetyl groups at the 1-position and a vinyl group at the 2-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diacetyl-2-vinylcyclopropane can be synthesized through several methods, including the phosphine-catalyzed activation of vinylcyclopropanes. This method involves the rearrangement of vinylcyclopropylketones to cycloheptenones under specific conditions . The reaction typically requires a phosphine catalyst, such as triphenylphosphine, and proceeds through a series of steps including homoconjugate addition, proton transfer, and ring closure .
Industrial Production Methods
While specific industrial production methods for 1,1-diacetyl-2-vinylcyclopropane are not well-documented, the general approach involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diacetyl-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives, cycloheptenones, and various substituted cyclopropanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Diacetyl-2-vinylcyclopropane has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-diacetyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The compound can form reactive intermediates, such as allylic phosphonium species, which participate in various chemical transformations. These intermediates can then undergo further reactions, leading to the formation of new cyclic structures and other products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2-vinylcyclopropane: Similar in structure but with chlorine atoms instead of acetyl groups.
Divinylcyclopropane: Undergoes similar rearrangement reactions to form cycloheptadiene derivatives.
Vinylcyclopropane: A simpler analog that also participates in ring-opening and rearrangement reactions.
Uniqueness
1,1-Diacetyl-2-vinylcyclopropane is unique due to the presence of both acetyl and vinyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions under various conditions highlights its importance in chemical research and industrial applications .
Eigenschaften
CAS-Nummer |
28438-42-8 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(1-acetyl-2-ethenylcyclopropyl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-4-8-5-9(8,6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |
InChI-Schlüssel |
ILZUTIYZANTZRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC1C=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


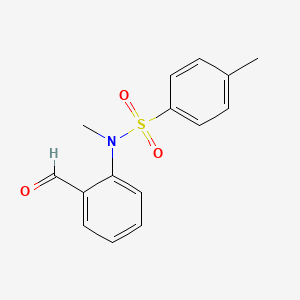
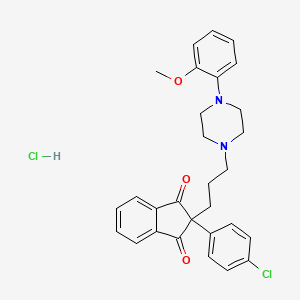
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)


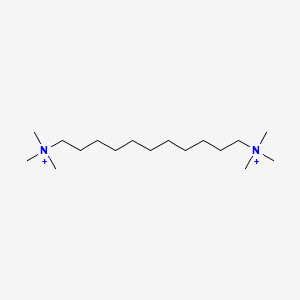
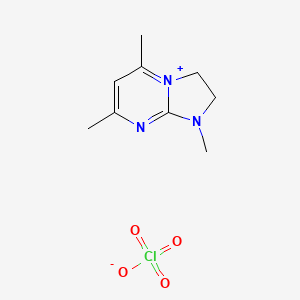
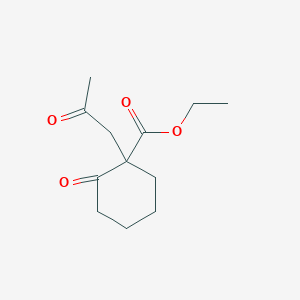
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
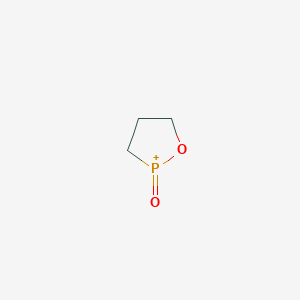
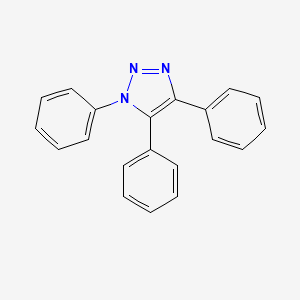
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
